molecular formula C18H20FN3O3S B5399348 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide

Cat. No.: B5399348
M. Wt: 377.4 g/mol
InChI Key: LDFDPZGPNKQHJM-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a sulfonyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a suitable sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the sulfonylated piperazine derivative with 2-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 5-(4-Piperazin-1-yl)-2-aryloxazoles

Uniqueness

5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets. The sulfonyl group contributes to its stability and reactivity, while the methylbenzamide moiety provides additional sites for chemical modifications and interactions.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-13-6-7-14(12-15(13)18(20)23)26(24,25)22-10-8-21(9-11-22)17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDPZGPNKQHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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